molecular formula C8H17NO2 B8309656 2-(4-Methyl-4-piperidyloxy)-ethanol

2-(4-Methyl-4-piperidyloxy)-ethanol

Cat. No. B8309656
M. Wt: 159.23 g/mol
InChI Key: NCHXSJBUGLTYER-UHFFFAOYSA-N
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Patent
US04018922

Procedure details

A solution of 51.5 g of 2-(1-benzyl-4-methyl-4-piperidyloxy)-ethanol in 500 ml of absolute ethanol was reacted with hydrogen at 50° C in the presence of 5 g of 5% palladized charcoal until the theoretical amount of hydrogen was absorbed (about 31/2 hours) and the catalyst was then filtered off. The ethanol was evaporated and the residue was distilled under reduced pressure to obtain 24 g of 2-(4-methyl-4-piperidyloxy) -ethanol as a colorless oil boiling at 80°-86° C at 0.01 mm Hg and having a refractive index nD24 = 1.481.
Name
2-(1-benzyl-4-methyl-4-piperidyloxy)-ethanol
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([CH3:18])([O:14][CH2:15][CH2:16][OH:17])[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H].C>C(O)C>[CH3:18][C:11]1([O:14][CH2:15][CH2:16][OH:17])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1

Inputs

Step One
Name
2-(1-benzyl-4-methyl-4-piperidyloxy)-ethanol
Quantity
51.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(OCCO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was absorbed (about 31/2 hours)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the catalyst was then filtered off
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(CCNCC1)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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